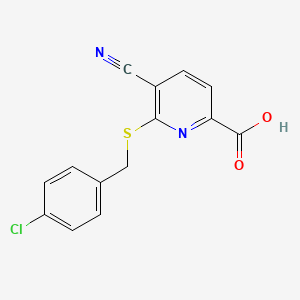

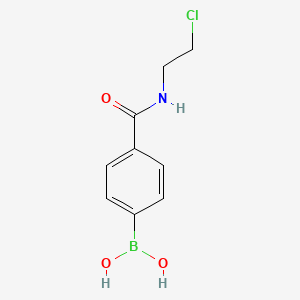

(4-((2-氯乙基)氨基甲酰基)苯基)硼酸

描述

“(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid” is a chemical compound . It is a type of boronic acid, which are compounds that contain a boron atom bonded to three oxygen atoms . The specific structure of this compound includes a carbamoyl group (CONH2) and a 2-chloroethyl group (C2H4Cl) attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of “(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a carbamoyl group, and a 2-chloroethyl group attached . The exact molecular weight is 227.452 Da .Chemical Reactions Analysis

Boronic acids, including “(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid”, can participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which forms carbon-carbon bonds . Additionally, phenylboronic pinacol esters, a type of boronic ester, are susceptible to hydrolysis, especially at physiological pH .Physical and Chemical Properties Analysis

“(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

光学材料开发

芳基硼酸,包括衍生物如(4-((2-氯乙基)氨基甲酰基)苯基)硼酸,用于开发有机室温磷光(RTP)和机械发光(ML)材料。通过与二元醇进行环酯化,非RTP和ML活性苯基硼酸可以转化为长寿命RTP发射体和明亮的ML染料。这些材料在创建具有定制光物理性质的新型光学材料中具有应用,在显示技术、安全油墨和传感器开发等各个领域都有用 (Zhang 等,2018).

纳米技术和传感器开发

苯基硼酸是纳米器件和传感器制造中的关键组成部分。例如,由于它们能够与二醇形成可逆共价键,因此它们充当糖识别结合配体,这对于葡萄糖传感器和其他生物传感器的开发至关重要。这种特性还允许它们将亲水性聚合物锚定到石墨烯或碳纳米管等疏水表面,从而在纳米技术和材料科学领域带来创新 (Mu 等,2012).

催化

硼酸,包括(4-((2-氯乙基)氨基甲酰基)苯基)硼酸,在催化中得到应用,特别是在促进羧酸和胺之间的脱水缩合中。它们通过在温和条件下促进酰胺化产物的形成而充当催化剂,这是肽合成和其他有机转化中的关键反应 (Wang 等,2018).

化学合成

在化学合成中,(4-((2-氯乙基)氨基甲酰基)苯基)硼酸及其衍生物被用作复杂分子合成的中间体,例如磷光配体和其他杂环化合物。这些合成材料在OLED、传感器和其他电子设备中具有潜在应用 (Xi-cun,2010).

多功能化合物开发

将氨基膦酸等官能团引入硼酸中,可以产生在医药、农业和工业化学中具有潜在应用的多功能化合物。这些化合物可以用作进一步化学改性的中间体,或作为开发新治疗剂的活性分子 (Zhang 等,2017).

安全和危害

作用机制

Target of Action

Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis .

Mode of Action

Boronic acids and their esters, such as this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid or ester acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

Boronic acids and their esters are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely used in organic synthesis, suggesting that N-(2-Chloroethyl) 4-boronobenzamide could potentially affect a wide range of biochemical pathways.

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it could be involved in the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .

Action Environment

The action of N-(2-Chloroethyl) 4-boronobenzamide can be influenced by environmental factors such as pH. As mentioned earlier, boronic esters are susceptible to hydrolysis, especially at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.

生化分析

Cellular Effects

The effects of (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by inhibiting proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest and apoptosis. Additionally, (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins .

Molecular Mechanism

At the molecular level, (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid exerts its effects through the inhibition of proteasome activity. The compound binds to the active site of the proteasome, forming a covalent bond with the threonine residue in the catalytic subunit. This binding prevents the proteasome from degrading ubiquitinated proteins, leading to the accumulation of these proteins and subsequent cellular effects. Additionally, (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid can modulate gene expression by inhibiting the degradation of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid can result in sustained inhibition of proteasome activity, leading to prolonged cell cycle arrest and apoptosis in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At high doses, (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant proteasome inhibition and therapeutic effects .

Subcellular Localization

The subcellular localization of (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid is primarily in the cytoplasm and nucleus. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively .

属性

IUPAC Name |

[4-(2-chloroethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClNO3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLHHAJGSFUYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657452 | |

| Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874460-05-6 | |

| Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

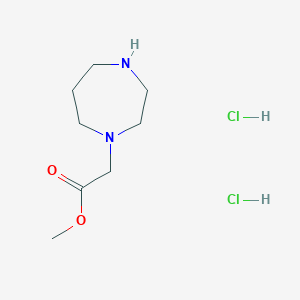

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)

![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)

![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-amine](/img/structure/B1461654.png)